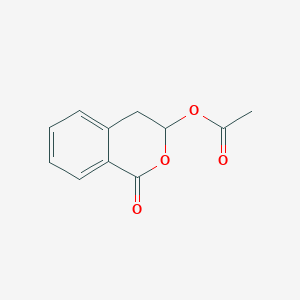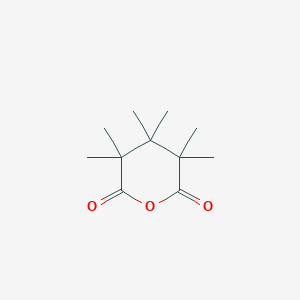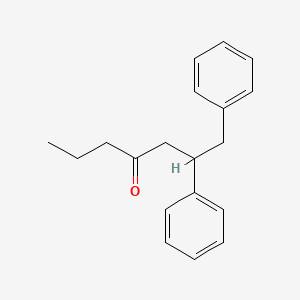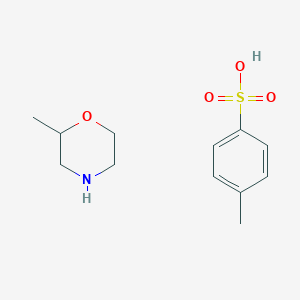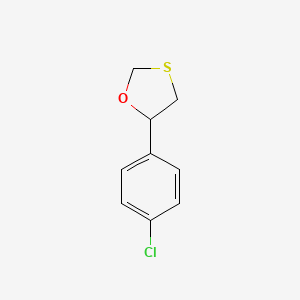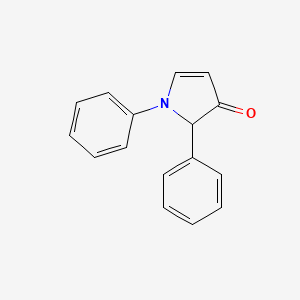
Triaconta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triaconta-1,3,5-triene is an organic compound with the molecular formula C30H56 It is a triene, meaning it contains three double bonds within its carbon chain This compound is part of the larger family of polyenes, which are characterized by multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triaconta-1,3,5-triene can be achieved through several methods. One common approach involves the use of alkenylboronic acids in a palladium-catalyzed aerobic coupling reaction with cyclobutene. This method is highly regio- and stereoselective, allowing for the efficient production of 1,3,5-trienes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes typically utilize readily available starting materials and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions: Triaconta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alkanes.
科学的研究の応用
Triaconta-1,3,5-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated double bonds make it a valuable intermediate in various organic reactions.
Biology: Research on polyenes like this compound can provide insights into the behavior of biological molecules with similar structures, such as carotenoids.
Industry: It can be used in the production of polymers and other materials with unique properties due to its conjugated double bonds.
作用機序
The mechanism of action of Triaconta-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These bonds allow for electron delocalization, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Similar Compounds:
Hexa-1,3,5-triene: Another triene with a shorter carbon chain, often used in similar chemical reactions.
Cyclohepta-1,3,5-triene: A cyclic triene with unique reactivity due to its ring structure.
1,3,5-Triazines: Compounds with a similar triene structure but containing nitrogen atoms, used in various applications including UV absorbers.
Uniqueness: this compound is unique due to its long carbon chain and multiple conjugated double bonds
特性
| 113814-28-1 | |
分子式 |
C30H56 |
分子量 |
416.8 g/mol |
IUPAC名 |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
InChIキー |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



